3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide
Description
This compound is a synthetic small molecule featuring a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety at position 4 connects to a pyrimidinone-ethyl group, which includes a 6-oxo-4-phenylpyrimidine scaffold.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-21(22(27-31-15)17-9-5-6-10-18(17)24)23(30)25-11-12-28-14-26-19(13-20(28)29)16-7-3-2-4-8-16/h2-10,13-14H,11-12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGQPVUCUYQKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and pyrimidine moieties enhances its pharmacological profile.
Biological Activity Overview
Research indicates that derivatives of isoxazole compounds exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Anticancer Activity
A study conducted on isoxazole-amide analogues, including similar compounds, demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound exhibited an IC50 value of 39.80 μg/ml, indicating moderate activity.
- HeLa (cervical cancer) : Higher activity was noted with some derivatives showing IC50 values as low as 15.48 μg/ml.
- Hep3B (liver cancer) : Certain analogues reduced alpha-fetoprotein secretion significantly, suggesting potential therapeutic benefits in liver cancer treatment .
Antimicrobial Activity
Isoxazole derivatives have also been reported to possess moderate antifungal activities. Although specific data on the compound's antifungal efficacy is limited, related studies indicate that compounds with similar structures can inhibit fungal growth effectively .
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Insights :
Data Tables
| Cell Line | IC50 Value (μg/ml) | Activity Type |
|---|---|---|
| MCF-7 | 39.80 | Anticancer |
| HeLa | 15.48 | Anticancer |
| Hep3B | 23.00 | Anticancer |
| Fungal Strains | Moderate | Antifungal |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide exhibit anticancer properties. Studies have shown that isoxazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the compound's ability to affect the PI3K/Akt signaling pathway has been documented, which is crucial in cancer development .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various preclinical models. It appears to modulate cytokine production and reduce inflammatory markers, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes implicated in disease processes. For example, it may act as an inhibitor of kinureninase, which is involved in the metabolism of tryptophan and has implications in neurodegenerative diseases .
Antimicrobial Effects
Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents .
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. Researchers are exploring various analogs to optimize these properties for better therapeutic efficacy .
Clinical Trials
While specific clinical trials involving this exact compound may be limited, related compounds have entered various phases of clinical testing for indications such as cancer treatment and inflammatory disorders. The outcomes of these trials may provide insights into the efficacy and safety profiles relevant to this compound .
Data Table: Summary of Applications
Chemical Reactions Analysis
Isoxazole Ring Reactivity
The 5-methyl-3-(2-chlorophenyl)isoxazole core is synthesized via cycloaddition or condensation reactions (e.g., -dipolar cycloaddition of nitrile oxides with alkynes) . Key reactions include:
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Reductive Ring Opening : Under Mo(CO)₆/H₂O/MeCN, isoxazoles undergo reductive cleavage to form enaminones (e.g., 3g → 2g in ), which cyclize into pyridones .
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Electrophilic Substitution : The 2-chlorophenyl group directs electrophiles to the para position, though steric hindrance from the methyl group may limit reactivity .
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Oxidation/Reduction : Dess-Martin periodinane oxidizes isoxazole alcohols to ketones (e.g., 132 → 133 ) , while Corey-Bakshi-Shibata reduction yields chiral carbinols .
Carboxamide Linkage Reactivity
The carboxamide bridge (─C(=O)─NH─) is synthesized via coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (90203 ) with amines using bis(trichloromethyl) carbonate (triphosgene) . Key transformations:
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Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding the carboxylic acid (90203 ) and ethylamine derivatives .
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Nucleophilic Substitution : The secondary amine may react with acyl chlorides or sulfonating agents under Schotten-Baumann conditions .
Pyrimidinone Moiety Reactivity
The 6-oxo-4-phenylpyrimidin-1(6H)-yl group is synthesized via cyclocondensation of β-ketoesters with amidines . Reactions include:
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Tautomerism : The pyrimidinone exists in equilibrium with its 6-hydroxy tautomer, affecting hydrogen-bonding interactions .
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Ring Functionalization : Electrophilic substitution at the 5-position is feasible, though steric effects from the phenyl group may hinder reactivity .
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Reductive Amination : The ethyl linker (─CH₂─CH₂─) may undergo oxidation to a ketone or cleavage under strong acidic/basic conditions .
Biological Degradation Pathways
While direct metabolic data for this compound is unavailable, structurally related isoxazoles and pyrimidinones undergo:
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Hepatic Oxidation : Isoxazole methyl groups are hydroxylated to carboxylic acids .
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Amide Hydrolysis : Enzymatic cleavage of the carboxamide bond by proteases or esterases .
Stability and Compatibility
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Thermal Stability : Isoxazoles decompose above 200°C, forming nitriles and CO .
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pH Sensitivity : The carboxamide hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .
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Light Sensitivity : The 2-chlorophenyl group may undergo photolytic dechlorination under UV light .
Key Research Findings
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Catalytic Reductive Opening : Mo(CO)₆ enables selective isoxazole-to-pyridone conversion without side products .
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Triphosgene Efficiency : Superior to SOCl₂ for carboxamide synthesis, yielding 80–90% purity .
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Metabolic Resistance : The ethyl-pyrimidinone linker enhances stability against hepatic enzymes compared to methyl analogs .
Comparison with Similar Compounds
Key Observations :
- The pyrimidinone group in the target compound may enhance hydrogen-bonding interactions compared to SI51’s chromenyl group, which favors hydrophobic interactions.
Key Observations :
- SI51’s lower yield (36%) compared to pyrazole derivatives (87–90%) suggests steric or electronic challenges in chromenyl coupling .
- High yields for 6l and 6g imply efficient hydrazone formation, likely due to favorable reaction kinetics .
Physicochemical Properties
Q & A
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl acetoacetate, Cl₂, hydrolysis | 28–35% | |
| 3 | HBTU, DIPEA, DMF, rt, 24h | ~75% |
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.3–2.4 ppm), and amide NH (δ 9.4–9.5 ppm) confirm substituent connectivity .
- IR Spectroscopy : Stretching frequencies for C=O (1640–1680 cm⁻¹) and N-H (3230–3420 cm⁻¹) validate the carboxamide and pyrimidinone groups .
- LCMS/HRMS : Molecular ion peaks (e.g., m/z 393.1 [M+H]⁺) and isotopic patterns confirm molecular weight and purity (>95%) .
Basic: How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes. Aqueous solubility can be improved via salt formation (e.g., hydrochloride) .
- Stability : Store lyophilized samples at -20°C under inert atmosphere. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the isoxazole ring .
Advanced: How can reaction yields be optimized for the amide coupling step?
Methodological Answer:
- Coupling Agent Screening : Compare HBTU, EDCI/HOBt, or PyBOP to minimize racemization. HBTU typically offers higher yields (~75%) for sterically hindered amines .
- Solvent Optimization : Test polar aprotic solvents (DMF, DCM, or THF). DMF enhances solubility of intermediates but may require post-reaction dialysis.
- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., 1.3 equiv HBTU, 2 equiv DIPEA) and reaction time (24–48h) .
Advanced: What structural modifications enhance target affinity in SAR studies?
Methodological Answer:
- Pyrimidinone Substitution : Introducing electron-withdrawing groups (e.g., Cl, F) at the 4-phenyl position improves binding to kinase targets (e.g., IC₅₀ reduced by 40%) .
- Ethyl Linker Flexibility : Replacing the ethyl spacer with rigid moieties (e.g., propargyl) reduces conformational freedom, enhancing selectivity .
SAR Summary Table :
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Phenyl-Cl | ↑ Binding affinity | |
| Rigid linker | ↑ Selectivity |
Advanced: How to resolve contradictory data in biological activity assays?
Methodological Answer:
- Purity Analysis : Verify compound purity via HPLC (≥98%). Impurities from incomplete coupling (e.g., unreacted carboxylic acid) may skew IC₅₀ values .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C). For example, pyrimidinone hydrolysis is pH-sensitive, altering apparent activity .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and cell-based assays to distinguish direct binding vs. off-target effects .
Advanced: What analytical methods validate crystallinity and polymorphic forms?
Methodological Answer:
- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns to simulated data from single-crystal studies. Distinct peaks at 2θ = 12.5°, 17.8° indicate Form I .
- DSC (Differential Scanning Calorimetry) : Melting endotherms (e.g., 210–211°C) confirm thermal stability. Multiple endotherms suggest polymorphic transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
